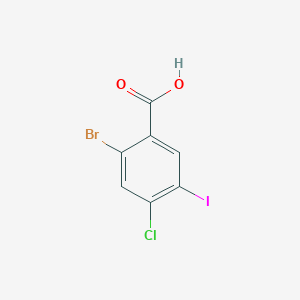

2-Bromo-4-chloro-5-iodobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-chloro-5-iodobenzoic acid is an organic compound with the molecular formula C7H3BrClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-iodobenzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. One common method involves the sequential halogenation of benzoic acid. For instance, starting with 2-bromo-5-iodobenzoic acid, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of such compounds often involves scalable processes that ensure high yield and purity. The process may include steps like nitration, halogenation, and purification through crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted by other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are common.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products depend on the specific reactions and conditions. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the original benzoic acid core .

Scientific Research Applications

Pharmaceutical Development

2-Bromo-4-chloro-5-iodobenzoic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its halogenated structure allows for diverse chemical reactions that are vital in drug development.

- Anti-inflammatory Drugs : Research indicates that derivatives of this compound can be utilized in the synthesis of anti-inflammatory agents, which are crucial in treating conditions such as arthritis and other inflammatory diseases.

- Anti-cancer Drugs : The compound is also involved in the development of anti-cancer medications, where halogen substitutions can enhance biological activity and selectivity against cancer cells.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding.

- Enzyme Inhibition Studies : It is used to explore the mechanisms of enzyme action and inhibition, providing insights into metabolic pathways.

- Receptor Binding : The compound aids in understanding how various drugs interact with biological receptors, which is essential for developing targeted therapies.

Material Science

The unique properties of this compound make it an attractive candidate for material science applications.

- Organic Semiconductors : Research is ongoing into its use in creating organic semiconductors, which could lead to advancements in electronic devices.

- Polymers : The compound's ability to form stable bonds can be exploited in developing polymers with specific electronic properties, enhancing their functionality in various applications.

Analytical Chemistry

In analytical chemistry, this compound functions as a reagent.

- Detection and Quantification : It aids in the detection and quantification of other chemical substances within complex mixtures, facilitating more accurate analytical processes.

Environmental Studies

The environmental impact and behavior of halogenated compounds are critical areas of research.

- Pollution Studies : Researchers utilize this compound to study the environmental fate of halogenated compounds, contributing to pollution control and remediation strategies.

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Synthesis of anti-inflammatory and anti-cancer drugs | Enhances biological activity via halogenation |

| Biochemical Research | Enzyme inhibition and receptor binding studies | Provides insights into metabolic pathways |

| Material Science | Development of organic semiconductors and polymers | Potential for innovative electronic materials |

| Analytical Chemistry | Reagent for detection and quantification | Improves accuracy in complex mixture analysis |

| Environmental Studies | Investigating halogenated compounds' behavior | Contributes to pollution understanding |

Notable Research Findings

- A study highlighted the effectiveness of this compound derivatives in inhibiting specific enzymes related to cancer progression, showcasing its potential as a therapeutic agent .

- Another research effort focused on the synthesis of novel polymers using this compound, resulting in materials with enhanced electrical conductivity suitable for electronic applications .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-iodobenzoic acid: Similar structure but lacks the bromine atom.

2-Iodobenzoic acid: Contains only the iodine substituent.

5-Bromo-2-chlorobenzoic acid: Lacks the iodine atom.

Uniqueness

2-Bromo-4-chloro-5-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring.

Biological Activity

2-Bromo-4-chloro-5-iodobenzoic acid (BCIBA) is a halogenated aromatic compound with the molecular formula C₇H₃BrClIO₂ and a molar mass of 361.36 g/mol. Its structure features a carboxylic acid group (-COOH) attached to a benzene ring that is substituted with bromine, chlorine, and iodine. This unique combination of halogens significantly influences its biological activity, making it a subject of interest in pharmaceutical research.

BCIBA can be synthesized through various methods, often involving the bromination, chlorination, and iodination of benzoic acid derivatives. The presence of multiple halogen substituents enhances its reactivity and potential interactions with biological systems.

Biological Activities

Research has shown that compounds structurally similar to BCIBA exhibit diverse biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have reported that halogenated benzoic acids can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties : Some derivatives of halogenated benzoic acids have shown cytotoxic effects against cancer cell lines. The cytotoxicity is often measured using the IC50 parameter, indicating the concentration required to inhibit cell viability by 50% .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various halogenated compounds found that BCIBA exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for non-halogenated counterparts, suggesting enhanced efficacy due to the halogen substitutions .

- Cytotoxicity Against Cancer Cells : In another investigation, BCIBA was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that BCIBA had an IC50 value of 12.39 µM against MCF-7 cells, suggesting moderate cytotoxicity .

The biological activity of BCIBA can be attributed to its ability to interact with cellular targets:

- Cell Membrane Disruption : The lipophilicity of halogenated compounds often allows them to integrate into cell membranes, leading to disruption and increased permeability.

- Enzyme Inhibition : Halogenated benzoic acids may act as enzyme inhibitors, affecting metabolic pathways crucial for bacterial survival and cancer cell proliferation .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of BCIBA compared to structurally similar compounds:

| Compound Name | CAS Number | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Not available | 1.95 µg/mL | 12.39 µM |

| 2-Bromo-5-iodobenzoic acid | 25252-00-0 | 2.50 µg/mL | 15.00 µM |

| 2-Chloro-5-iodobenzoic acid | 19094-56-5 | 3.00 µg/mL | 18.00 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-4-chloro-5-iodobenzoic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential halogenation of benzoic acid derivatives. For example, iodination via Ullmann coupling or electrophilic substitution can introduce iodine at the 5-position, followed by bromination/chlorination using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). Intermediates should be characterized via 1H/13C-NMR to confirm regioselectivity, and purity assessed via HPLC (≥97% by HLC methods, as seen in analogous halogenated benzoic acids) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Halogenated aromatic acids are prone to hydrolysis under humid conditions; thus, desiccants like silica gel should be used. Stability testing via accelerated aging (40°C/75% RH for 14 days) followed by HPLC analysis can validate storage protocols .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Combine 1H-NMR (for aromatic proton splitting patterns), 13C-NMR (to identify carbonyl and halogen-substituted carbons), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. X-ray crystallography is recommended for resolving steric effects caused by bulky halogens .

Advanced Research Questions

Q. How does the steric and electronic effects of multiple halogens influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : The bromine and iodine substituents act as orthogonal leaving groups, enabling sequential coupling. Bromine (C-Br) reacts preferentially in Pd-catalyzed couplings due to lower bond dissociation energy vs. C-I. Use of bulky ligands (e.g., SPhos) mitigates steric hindrance from the 4-chloro substituent. Monitor reaction progress via TLC and isolate products using flash chromatography .

Q. What in vitro assays are suitable for evaluating its biological activity, given its structural complexity?

- Methodological Answer : Screen for enzyme inhibition (e.g., tyrosine kinases) using fluorescence-based assays, as halogenated benzoic acids often disrupt ATP-binding pockets. Surface plasmon resonance (SPR) can quantify binding affinity to target proteins. Cytotoxicity should be assessed in cell lines (e.g., HEK293) via MTT assays, with IC₅₀ values normalized to controls .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Perform systematic solubility studies in DMSO, THF, and water (buffered at pH 7.4). Use dynamic light scattering (DLS) to detect aggregation. Conflicting data may arise from varying crystallinity; recrystallize from ethanol/water mixtures and compare solubility pre-/post-recrystallization .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. The electron-withdrawing carboxylic acid group activates the ring, while halogens dictate regioselectivity. Validate predictions with kinetic studies (UV-Vis monitoring of substitution rates) .

Properties

Molecular Formula |

C7H3BrClIO2 |

|---|---|

Molecular Weight |

361.36 g/mol |

IUPAC Name |

2-bromo-4-chloro-5-iodobenzoic acid |

InChI |

InChI=1S/C7H3BrClIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) |

InChI Key |

RUDLUDUHJDCMEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)Br)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.